molecular formula C32H34Cl2FN7O3 B15141972 Fgfr4-IN-8

Fgfr4-IN-8

Cat. No.: B15141972
M. Wt: 654.6 g/mol
InChI Key: NSQXUXMIWSHGRV-LJQANCHMSA-N
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Description

Fgfr4-IN-8 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. The dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it a significant target for therapeutic intervention .

Preparation Methods

The synthesis of Fgfr4-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by the introduction of specific functional groups that confer selectivity towards FGFR4. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

Fgfr4-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Fgfr4-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FGFR4 signaling pathway and its role in various cellular processes. In biology, this compound helps elucidate the mechanisms of cell proliferation, differentiation, and migration. In medicine, it is being investigated as a potential therapeutic agent for cancers that exhibit dysregulated FGFR4 signaling. Additionally, this compound is used in the development of diagnostic assays and screening platforms for identifying FGFR4-related abnormalities .

Mechanism of Action

Fgfr4-IN-8 exerts its effects by selectively binding to the kinase domain of FGFR4, inhibiting its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound effectively suppresses the growth and survival of cancer cells that rely on FGFR4 signaling .

Comparison with Similar Compounds

Fgfr4-IN-8 is unique in its high selectivity for FGFR4 compared to other fibroblast growth factor receptor inhibitors. Similar compounds include BLU9931, H3B-6527, and futibatinib, which also target FGFR4 but may have different selectivity profiles and mechanisms of action. For instance, BLU9931 and H3B-6527 are reversible inhibitors, while futibatinib is an irreversible inhibitor. The uniqueness of this compound lies in its specific binding affinity and selectivity, making it a valuable tool for studying FGFR4-related pathways and developing targeted therapies .

Properties

Molecular Formula

C32H34Cl2FN7O3

Molecular Weight

654.6 g/mol

IUPAC Name

N-[2-[[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]amino]-3-fluoro-5-(4-morpholin-4-ylpiperidin-1-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C32H34Cl2FN7O3/c1-3-29(43)37-28-15-21(41-8-6-20(7-9-41)42-10-12-44-13-11-42)14-26(35)31(28)38-32-23-16-22(4-5-27(23)39-40-32)45-19(2)30-24(33)17-36-18-25(30)34/h3-5,14-20H,1,6-13H2,2H3,(H,37,43)(H2,38,39,40)/t19-/m1/s1

InChI Key

NSQXUXMIWSHGRV-LJQANCHMSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3NC4=C(C=C(C=C4F)N5CCC(CC5)N6CCOCC6)NC(=O)C=C

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3NC4=C(C=C(C=C4F)N5CCC(CC5)N6CCOCC6)NC(=O)C=C

Origin of Product

United States

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